(S)-Azelastine N-Oxide (S)-Azelastine N-Oxide (S)-Azelastine N-Oxide is a metabolite of (S)-Azelastine.
Brand Name: Vulcanchem
CAS No.: 1346617-06-8
VCID: VC0195412
InChI: InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-,26?/m0/s1
SMILES: C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-]
Molecular Formula: C22H24ClN3O2
Molecular Weight: 397.91

(S)-Azelastine N-Oxide

CAS No.: 1346617-06-8

Cat. No.: VC0195412

Molecular Formula: C22H24ClN3O2

Molecular Weight: 397.91

Purity: > 95%

* For research use only. Not for human or veterinary use.

(S)-Azelastine N-Oxide - 1346617-06-8

Specification

CAS No. 1346617-06-8
Molecular Formula C22H24ClN3O2
Molecular Weight 397.91
IUPAC Name 4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one
Standard InChI InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-,26?/m0/s1
SMILES C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-]
Appearance White to Off-White Solid
Melting Point 69-71°C

Introduction

Chemical Structure and Identity

(S)-Azelastine N-Oxide (CAS: 1346617-06-8) is characterized by the molecular formula C22H24ClN3O2 and a molecular weight of 397.9 g/mol . Its IUPAC name is 4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one . The compound features a phthalazinone core with a 4-chlorobenzyl substituent and an azepane ring bearing an N-oxide functional group. The "S" designation indicates the specific stereochemistry at the 4-position of the azepane ring.

Structural Characteristics

The molecular structure consists of several key components that define its chemical identity:

Table 1: Key Structural Elements of (S)-Azelastine N-Oxide

Structural ElementDescription
Core StructurePhthalazinone ring system
Major Substituents4-Chlorobenzyl group, 1-methyl-1-oxido-azepan-4-yl group
Stereochemistry(S) configuration at azepane C-4 position
Key Functional GroupsN-oxide, ketone, chlorine
Structural ModificationOxidation at azepane nitrogen (compared to parent azelastine)

The compound is often found as a mixture of diastereomers due to the presence of an undefined stereocenter created by the N-oxide functional group, in addition to the defined (S)-stereocenter .

Physical and Chemical Properties

(S)-Azelastine N-Oxide exhibits distinct physicochemical properties that influence its behavior in various pharmaceutical applications.

Table 2: Physicochemical Properties of (S)-Azelastine N-Oxide

PropertyValueReference
Molecular Weight397.9 g/mol
Physical AppearanceWhite to off-white solid
Melting Point69-71°C
XLogP3-AA3.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Topological Polar Surface Area50.7 Ų
Complexity605
Defined Atom Stereocenter Count1
Undefined Atom Stereocenter Count1

The presence of the N-oxide group significantly increases the polarity compared to the parent compound azelastine, which influences its solubility characteristics and molecular interactions .

Synthesis and Preparation Methods

The synthesis of (S)-Azelastine N-Oxide primarily involves the controlled oxidation of azelastine, focusing on selectively oxidizing the nitrogen atom in the azepane ring.

Laboratory Synthesis

The most common laboratory synthesis route employs hydrogen peroxide (H₂O₂) as the oxidizing agent . The general procedure typically includes:

  • Dissolution of azelastine in a suitable solvent (methanol, dichloromethane, or chloroform)

  • Addition of hydrogen peroxide, often in the presence of a base such as sodium hydroxide

  • Reaction at controlled temperature (typically room temperature or slightly elevated to 40°C)

  • Isolation and purification through crystallization or chromatographic techniques

Industrial Production Methods

For large-scale production, continuous flow reactors are often employed to ensure efficient and controlled oxidation of azelastine . This approach allows for:

  • Precise control of reaction parameters

  • Consistent product quality

  • Higher yields and purity

  • Efficient scale-up from laboratory to production quantities

Titanium silicalite has been reported as an effective catalyst for this process when combined with hydrogen peroxide, enhancing the selectivity and efficiency of the oxidation reaction.

Biological Significance and Pharmacological Aspects

Metabolic Relationship with Azelastine

(S)-Azelastine N-Oxide is primarily recognized as a metabolite of azelastine formed through oxidative metabolism . The formation of this N-oxide represents one of the main biotransformation pathways of azelastine in biological systems. Understanding this metabolic relationship is crucial for:

  • Evaluating the complete pharmacokinetic profile of azelastine

  • Assessing potential active metabolites contributing to therapeutic effects

  • Identifying potential sources of drug interactions

  • Developing comprehensive analytical methods for drug monitoring

Analytical Applications and Detection Methods

Role as a Pharmaceutical Reference Standard

(S)-Azelastine N-Oxide serves as an important reference standard in pharmaceutical analysis and quality control . Its applications include:

  • Method validation for azelastine formulations

  • Impurity profiling in drug substance and product testing

  • Supporting regulatory submissions (ANDAs and DMFs)

  • Stability-indicating assays

  • Structure elucidation of unknown degradation products

Analytical TechniqueApplicationKey FeaturesReference
RP-HPLCPharmaceutical formulationsStability-indicating, capable of separating related impurities
LC-MS/MSBiological samples, metabolite identificationHigh sensitivity, structural confirmation
NMR SpectroscopyStructural characterizationProvides detailed structural information
Green Analytical MethodsSeparation from related impurities in nasal solutionsEnvironmentally friendly approach

A study on stability-indicating RP-HPLC methods for azelastine hydrochloride in pharmaceutical formulations demonstrated the capability to detect and quantify related substances, including N-oxide derivatives .

Comparison with Related Compounds

Structural and Property Comparison with Azelastine

Comparing (S)-Azelastine N-Oxide with its parent compound reveals important differences that influence their respective properties and applications.

Table 4: Comparison Between (S)-Azelastine N-Oxide and Azelastine

Feature(S)-Azelastine N-OxideAzelastine
Molecular FormulaC22H24ClN3O2C22H24ClN3O
Molecular Weight397.9 g/mol381.9 g/mol
Oxygen ContentContains N-oxide oxygenNo N-oxide oxygen
PolarityHigher polarityLower polarity
Primary ClassificationMetabolite, impurityActive pharmaceutical ingredient
Typical Form in Pharmaceutical ProductsReference standardHydrochloride salt
CAS Number1346617-06-858581-89-8

Comparison with Other Azelastine Derivatives

Several related compounds derived from azelastine have been identified and characterized, each with distinct structural features and properties.

Table 5: Comparison of Azelastine Derivatives

CompoundMolecular FormulaKey Structural FeatureCAS NumberReference
(S)-Azelastine N-OxideC22H24ClN3O2N-oxide at azepane nitrogen, S-configuration1346617-06-8
(R)-Azelastine N-OxideC22H24ClN3O2N-oxide at azepane nitrogen, R-configuration1346617-18-2
(S)-Azelastine HydrochlorideC22H24ClN3O·HClS-configuration, hydrochloride salt153408-27-6
(R)-Azelastine HydrochlorideC22H24ClN3O·HClR-configuration, hydrochloride salt153408-28-7
Desmethyl AzelastineC21H22ClN3ODemethylated at azepane nitrogenNot specified

These structural variations result in different physicochemical properties, potentially affecting biological activities, analytical profiles, and pharmaceutical applications.

Research and Development Applications

Current Research Interests

Ongoing research related to (S)-Azelastine N-Oxide encompasses several promising areas:

  • Investigation of structure-activity relationships to understand how the N-oxide modification affects receptor binding and biological activity

  • Development of improved synthetic routes with higher stereo- and regioselectivity

  • Exploration of potential therapeutic applications beyond traditional antihistamine activity

  • Advancement of green analytical methods for more environmentally friendly detection techniques

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